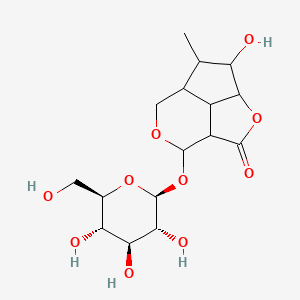
Vebraside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vebraside is a naturally occurring compound found in certain plant species. It is known for its potential therapeutic properties and has been the subject of various scientific studies. The compound is characterized by its unique chemical structure, which contributes to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vebraside typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological methods. This includes the use of plant cell cultures or genetically modified microorganisms to produce the compound in larger quantities. The process involves optimizing the growth conditions and extraction methods to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Vebraside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced forms with potentially altered properties.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Scientific Research Applications
Vebraside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: this compound is investigated for its potential effects on cellular processes and its role in plant physiology.
Medicine: The compound is being explored for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Vebraside involves its interaction with various molecular targets within the cell. It is known to modulate signaling pathways and affect the expression of certain genes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Verbascoside: A structurally related compound with similar antioxidant and anti-inflammatory properties.
Echinacoside: Another related compound known for its immunomodulatory effects.
Acteoside: Shares structural similarities and exhibits comparable biological activities.
Uniqueness of Vebraside: this compound stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
113358-20-6 |
|---|---|
Molecular Formula |
C16H24O10 |
Molecular Weight |
376.36 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C16H24O10/c1-4-5-3-23-15(8-7(5)13(9(4)18)25-14(8)22)26-16-12(21)11(20)10(19)6(2-17)24-16/h4-13,15-21H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11+,12-,13?,15?,16+/m1/s1 |
InChI Key |
VFBJKEKWRZAYGB-DBABICBSSA-N |
Isomeric SMILES |
CC1C2COC(C3C2C(C1O)OC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1C2COC(C3C2C(C1O)OC3=O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















